molecular formula C25H22N2O4S2 B14955444 ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate

Cat. No.: B14955444
M. Wt: 478.6 g/mol
InChI Key: YVZUYYSKVSOXTH-MOSHPQCFSA-N
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Description

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves multiple steps. One common method includes the Pechmann condensation reaction, which is used to synthesize coumarin derivatives. The reaction typically involves the use of a phenol and a β-keto ester in the presence of a strong acid catalyst . The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate include other thiazolo[3,2-a]pyrimidine derivatives These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties

Biological Activity

Ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of coumarin derivatives and thiazole moieties. The synthesis pathway often employs techniques such as:

  • Pechmann Condensation : This method is frequently utilized to form coumarin derivatives.
  • Knoevenagel Condensation : This reaction can be used to introduce aldehyde functionalities necessary for further modifications.

Example Synthesis Pathway

StepReaction TypeKey Reagents
1Pechmann Condensation2-Ethylresorcinol, β-keto esters
2Knoevenagel CondensationAldehydes, base catalyst
3CyclizationThiazole precursors

Antimicrobial Activity

Research indicates that compounds similar to ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have demonstrated that coumarin derivatives exhibit potent activity against various strains of bacteria, including drug-resistant strains. The mechanism often involves the inhibition of bacterial DNA helicase, which is crucial for DNA replication and repair .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Coumarins and thiazoles are known to interact with multiple cellular pathways involved in cancer progression:

  • Mechanisms of Action :
    • Kinase Inhibition : Disruption of signaling pathways that promote cell proliferation.
    • Cell Cycle Arrest : Induction of apoptosis in cancer cells by modulating cell cycle checkpoints.
    • Angiogenesis Inhibition : Prevention of new blood vessel formation that tumors require for growth .

Case Studies

  • Study on Coumarin Derivatives : A study highlighted the anticancer activity of coumarin-based compounds against various cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspases .
  • Thiazole Derivatives Against Tuberculosis : Another research focused on thiazole derivatives showing promising results against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications for enhancing bioactivity and selectivity .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-(2-thienyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine. Preliminary studies suggest:

  • Bioavailability : Compounds with similar structures have demonstrated favorable bioavailability profiles (>52%) when administered orally .
  • Toxicity Assessments : Cytotoxicity tests have shown that while some derivatives exhibit significant antimicrobial and anticancer activities, they also require careful evaluation to minimize adverse effects on normal cells .

Properties

Molecular Formula

C25H22N2O4S2

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22N2O4S2/c1-4-30-24(29)21-14(2)26-25-27(22(21)19-10-7-11-32-19)23(28)20(33-25)13-17-12-16-8-5-6-9-18(16)31-15(17)3/h5-13,15,22H,4H2,1-3H3/b20-13-

InChI Key

YVZUYYSKVSOXTH-MOSHPQCFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C

Origin of Product

United States

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